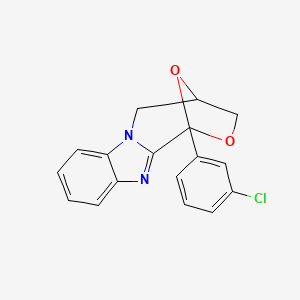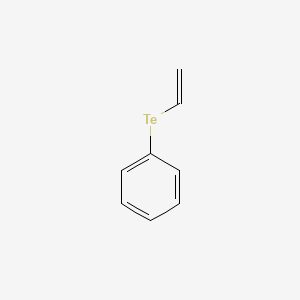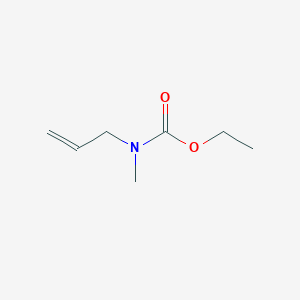
ethyl N-methyl-N-prop-2-enylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-methyl-N-prop-2-enylcarbamate is an organic compound with the molecular formula C7H13NO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of an ethyl group, a methyl group, and a prop-2-enyl group attached to the carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl N-methyl-N-prop-2-enylcarbamate can be synthesized through various methods. One common approach involves the reaction of N-methyl-N-prop-2-enylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-methyl-N-prop-2-enylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ethanol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Ethyl N-methyl-N-prop-2-enylcarbamate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl N-methyl-N-prop-2-enylcarbamate involves its interaction with specific molecular targets. The carbamate functional group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: A simpler carbamate with only an ethyl group attached to the carbamate functional group.
Methyl carbamate: Contains a methyl group instead of the prop-2-enyl group.
Prop-2-enyl carbamate: Similar structure but lacks the N-methyl group.
Uniqueness
Ethyl N-methyl-N-prop-2-enylcarbamate is unique due to the presence of both the N-methyl and prop-2-enyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and provides versatility in synthetic applications .
Propriétés
Numéro CAS |
77116-78-0 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
ethyl N-methyl-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C7H13NO2/c1-4-6-8(3)7(9)10-5-2/h4H,1,5-6H2,2-3H3 |
Clé InChI |
CQVRHUBCYVCCKO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


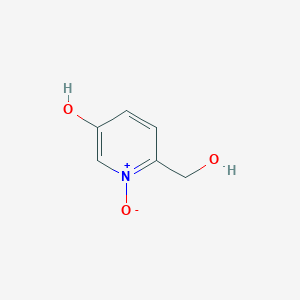
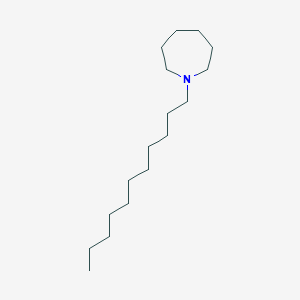

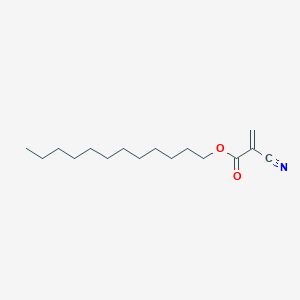
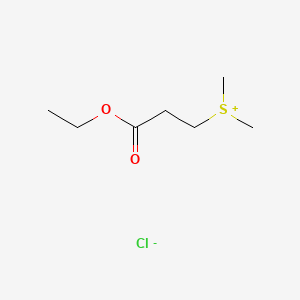

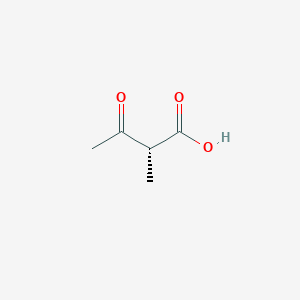
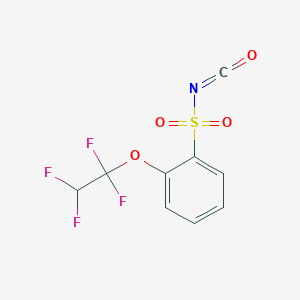

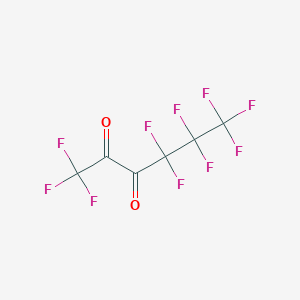

![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
